![molecular formula C16H18ClN3O B15180516 1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea CAS No. 94201-86-2](/img/structure/B15180516.png)
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea is a synthetic organic compound characterized by its unique chemical structure
準備方法
The synthesis of 1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea typically involves the reaction of 2-chloro-p-toluidine with 4-(dimethylamino)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
科学的研究の応用
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea can be compared with other similar compounds such as:
2-Chloro-1-(p-tolyl)ethan-1-one: This compound shares structural similarities but differs in its functional groups and chemical properties.
2-Chloro-4’-methylacetophenone: Another structurally related compound with distinct chemical behavior and applications.
Chloromethyl p-Tolyl Ketone: Similar in structure but with different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
特性
CAS番号 |
94201-86-2 |
|---|---|
分子式 |
C16H18ClN3O |
分子量 |
303.78 g/mol |
IUPAC名 |
1-(2-chloro-4-methylphenyl)-3-[4-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C16H18ClN3O/c1-11-4-9-15(14(17)10-11)19-16(21)18-12-5-7-13(8-6-12)20(2)3/h4-10H,1-3H3,(H2,18,19,21) |
InChIキー |
BHCYFWQGBSVKLP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)N(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


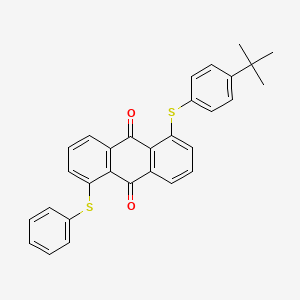
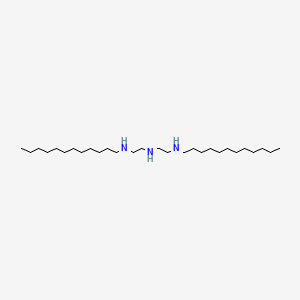
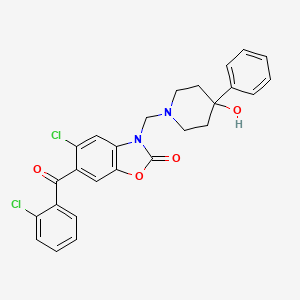
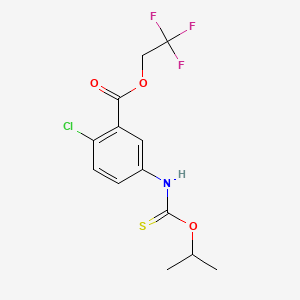
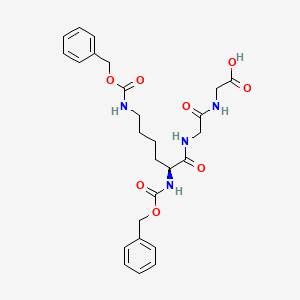
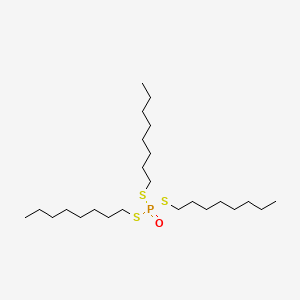


![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
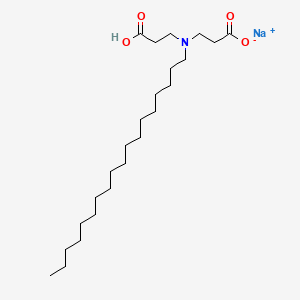
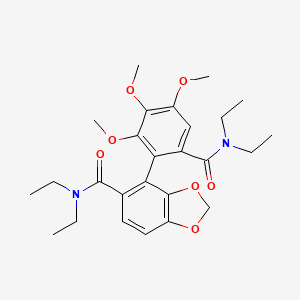
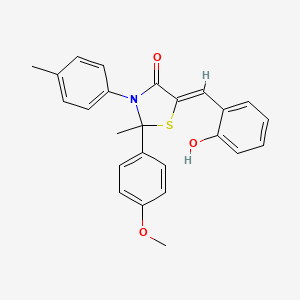
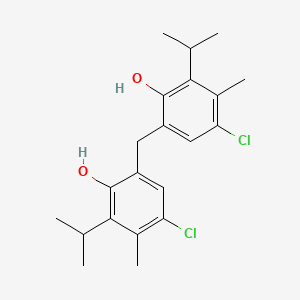
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
